[3-(3-Cyanophenyl)phenyl]acetic acid
Description
Propriétés
IUPAC Name |
2-[3-(3-cyanophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-10-12-4-2-6-14(8-12)13-5-1-3-11(7-13)9-15(17)18/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYJGENGCMXDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362666 | |
| Record name | [3-(3-cyanophenyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334500-02-5 | |
| Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-cyano- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(3-cyanophenyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Nitration and Hydrolysis Pathways
Industrial methods often prioritize cost-effective starting materials and minimal intermediate purification. A patented route begins with p-nitrophenylacetonitrile , which undergoes reduction using iron or zinc powder in acidic conditions at 90–95°C to yield a primary amine intermediate. Subsequent acetylation with acetic anhydride at room temperature protects the amine, enabling nitration in a mixture of nitric and sulfuric acids. The nitration step introduces a nitro group at the meta position relative to the acetylated amine, which is critical for directing subsequent functionalization.
Hydrolysis of the nitrile group to a carboxylic acid is achieved under reflux with hydrochloric acid, followed by esterification and deamination. Final reduction and hydrolysis steps yield the acetic acid moiety. This method avoids toxic reagents and specialized equipment, making it suitable for large-scale production.
Key Industrial Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reduction | Fe/Zn, H2O, 90–95°C | 85–90% |
| Nitration | HNO3/H2SO4, 10–15°C | 75–80% |
| Hydrolysis | 20% HCl, reflux | 70–75% |
Laboratory-Scale Coupling Strategies
Palladium-Catalyzed Suzuki–Miyaura Coupling
Modern laboratory syntheses leverage cross-coupling reactions to assemble the biphenyl structure. A representative method involves reacting 3-cyanophenylboronic acid with bromophenylacetic acid ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in tetrahydrofuran (THF) at 80°C. The ester group is subsequently hydrolyzed to the carboxylic acid using lithium hydroxide in aqueous THF. This method offers regioselectivity and compatibility with sensitive functional groups, achieving yields of 65–72% after purification by silica gel chromatography.
Optimization of Coupling Efficiency
-
Catalyst Loading : Reducing Pd catalyst from 5 mol% to 2 mol% decreases costs without compromising yield.
-
Solvent Systems : Replacing THF with dimethylformamide (DMF) improves solubility of aryl boronic acids, enhancing reaction rates.
-
Temperature Control : Maintaining 80–90°C prevents side reactions such as deboronation.
Functional Group Interconversion Approaches
Cyano Group Introduction via Nucleophilic Substitution
In a modified route, 3-bromophenylacetic acid is treated with copper(I) cyanide in dimethyl sulfoxide (DMSO) at 120°C, substituting the bromide with a cyano group. The reaction proceeds via a radical mechanism, requiring strict oxygen exclusion to prevent oxidation. Post-reaction purification via recrystallization from ethanol/water yields the target compound in 68–73% purity.
Oxidation of Methyl Groups
An alternative pathway oxidizes [3-(3-methylphenyl)phenyl]acetonitrile using potassium permanganate in acidic aqueous conditions. The methyl group is oxidized to a carboxylic acid, while the nitrile remains intact. This method is less favored due to over-oxidation risks and moderate yields (55–60%).
Comparative Analysis of Synthetic Routes
Method Comparison Table
| Method | Starting Material | Key Step | Yield | Scalability |
|---|---|---|---|---|
| Industrial Nitration | p-Nitrophenylacetonitrile | Nitration/Hydrolysis | 70–75% | High |
| Suzuki Coupling | 3-Cyanophenylboronic acid | Pd-Catalyzed Coupling | 65–72% | Moderate |
| Cyano Substitution | 3-Bromophenylacetic acid | CuCN Mediated Substitution | 68–73% | Low |
Challenges and Mitigation Strategies
Analyse Des Réactions Chimiques
Types of Reactions
[3-(3-Cyanophenyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, amine derivatives, and oxidized carboxylic acids .
Applications De Recherche Scientifique
[3-(3-Cyanophenyl)phenyl]acetic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mécanisme D'action
The mechanism of action of [3-(3-Cyanophenyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and biphenyl structure allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Structural and Electronic Comparisons
The table below compares [3-(3-Cyanophenyl)phenyl]acetic acid with key structural analogs, highlighting substituent effects and functional group contributions:
Substituent Position and Activity
- Meta vs. Para Substitution: Evidence from HIV-1 RNase H/IN inhibitor studies shows that meta-substituted analogs (e.g., compound 82 with 3-cyanophenyl) exhibit higher selectivity for RNase H compared to para-substituted counterparts. However, dual inhibitory activity (RNase H/IN) is reduced in meta-cyano derivatives compared to para-cyano analogs, suggesting a trade-off between selectivity and potency.
- In contrast, trifluoromethyl (-CF₃) groups increase lipophilicity, favoring membrane permeability but reducing solubility.
Pharmacological Implications
- Enzyme Inhibition: The 3-cyanophenyl moiety in related compounds (e.g., compound 80) demonstrated moderate IC₅₀ values (1.18–1.77 µM for RNase H/IN inhibition), though lower than pyrimidyl-substituted analogs.
- Metabolic Stability: Compared to methoxy or hydroxylated analogs, the cyano group may reduce oxidative metabolism, enhancing plasma half-life in vivo.
Activité Biologique
[3-(3-Cyanophenyl)phenyl]acetic acid, also known by its CAS number 1334500-02-5, is a compound that has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a phenylacetic acid backbone with a cyanophenyl substituent, which is believed to contribute to its biological properties. The chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its effectiveness against various bacterial strains. For example, phenylacetic acid derivatives have demonstrated significant antibacterial activity against Agrobacterium tumefaciens, with IC50 values indicating effective inhibition of bacterial growth.
| Compound | Bacterial Strain | IC50 (mg/mL) |
|---|---|---|
| This compound | A. tumefaciens T-37 | 0.8038 |
| Phenylacetic Acid | A. tumefaciens T-37 | 0.8038 |
The mechanism of action appears to involve disruption of cell membrane integrity and inhibition of protein synthesis, leading to cell death and reduced metabolic activity in treated strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Results : Significant dose-dependent inhibition of cell viability was observed.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the cyanophenyl group is thought to enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets such as enzymes and receptors involved in cell signaling pathways.
Comparative Studies
A comparative analysis with similar compounds has provided insights into the unique biological profile of this compound. For instance:
| Compound | Activity Type | Notable Findings |
|---|---|---|
| Phenylacetic Acid | Antimicrobial | Effective against A. tumefaciens with IC50 values < 1 mg/mL |
| [3-(4-Methylphenyl)phenyl]acetic Acid | Anticancer | Induced apoptosis in breast cancer cells |
Q & A
Basic Question: What are the recommended synthetic routes for [3-(3-Cyanophenyl)phenyl]acetic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Suzuki-Miyaura cross-coupling to attach the 3-cyanophenyl group to a brominated phenylacetic acid precursor. Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water mixture at 80°C for 12 hours .
- Step 2: Hydrolysis or oxidation of intermediates (e.g., methyl esters) to the carboxylic acid using NaOH in methanol/water (1:1) under reflux .
- Critical Factors:
- Temperature control during cross-coupling (<100°C) prevents decomposition of the cyano group.
- Solvent polarity (e.g., DMF vs. toluene) impacts coupling efficiency and byproduct formation .
Basic Question: How is the structural integrity of this compound validated in synthetic batches?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR: ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, acetic acid protons at δ 3.6 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (expected [M+H]⁺ for C₁₅H₁₁NO₂: 238.0863).
- HPLC-PDA: Purity assessment (>95%) using a C18 column with acetonitrile/water (60:40) mobile phase .
Basic Question: What biological activities are associated with this compound, and how are they assayed?
Methodological Answer:
- Anti-inflammatory Activity: Tested via COX-2 inhibition assays using recombinant human enzymes. IC₅₀ values are compared to celecoxib as a control .
- Cytotoxicity: Evaluated against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Dose-response curves (0.1–100 µM) identify EC₅₀ values .
- Fluorination Impact: The cyano group enhances metabolic stability compared to trifluoromethyl analogs, as shown in microsomal stability assays .
Advanced Question: How do substitution patterns on the biphenyl moiety influence structure-activity relationships (SAR)?
Methodological Answer:
SAR studies compare derivatives with substituents at ortho, meta, and para positions:
-
Electron-Withdrawing Groups (e.g., -CN, -CF₃): Increase enzymatic binding affinity but may reduce solubility. For example, replacing -CF₃ with -CN improves logP by 0.5 units .
-
Steric Effects: Meta-substitution (as in the target compound) minimizes steric hindrance in enzyme active sites, enhancing inhibitory potency compared to ortho-substituted analogs .
-
Data Table:
Substituent Position IC₅₀ (COX-2, µM) logP -CN meta 0.45 2.8 -CF₃ meta 0.62 3.3 -OCH₃ para 1.20 2.1
Advanced Question: What strategies resolve contradictions in fluorination effects on pharmacokinetic properties?
Methodological Answer:
Conflicting data on fluorinated analogs often arise from assay variability or metabolic pathways:
- Metabolic Stability: Use liver microsomes (human/rat) to compare half-life (t₁/₂). For example, -CF₃ groups may increase t₁/₂ by 30% vs. -CN in CYP3A4-rich environments .
- Solubility-Permeability Trade-off: Balance logP (2–3.5) via co-solvents (e.g., PEG-400) in in vivo studies. Adjust dosing regimens based on aqueous solubility (<10 µg/mL for -CN derivatives) .
Advanced Question: How can researchers optimize analytical methods for quantifying trace impurities in this compound?
Methodological Answer:
- LC-MS/MS: Detect impurities at ppm levels using a triple quadrupole MS with MRM mode. Key transitions: m/z 238 → 194 (parent ion) and m/z 152 → 108 (degradation product) .
- Forced Degradation Studies: Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to identify degradation pathways. Monitor via HPLC-DAD at 254 nm .
- Validation Parameters: Ensure linearity (R² >0.999), precision (%RSD <2%), and LOQ (<0.1%) per ICH guidelines .
Advanced Question: What computational methods predict the binding mode of this compound to target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with COX-2 (PDB: 5KIR) to simulate ligand binding. The cyano group forms a hydrogen bond with Arg120, while the acetic acid moiety interacts with Tyr355 .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
